molecular formula C7H9ClN2O2 B1318187 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005694-58-5

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1318187
CAS No.: 1005694-58-5
M. Wt: 188.61 g/mol
InChI Key: SSLNORZCZMFOLG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, as well as a propanoic acid group.

Biochemical Analysis

Biochemical Properties

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in metabolic pathways, organ function, and overall health of the animal. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also influence the compound’s stability and degradation, affecting its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid.

    3-methyl-1H-pyrazole: Lacks the chloro substituent but shares the pyrazole core structure.

    2-(4-chloro-1H-pyrazol-1-yl)propanoic acid: Similar structure but without the methyl group

Uniqueness

This compound is unique due to the combination of its chloro, methyl, and propanoic acid substituents. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLNORZCZMFOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588668
Record name 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005694-58-5
Record name 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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